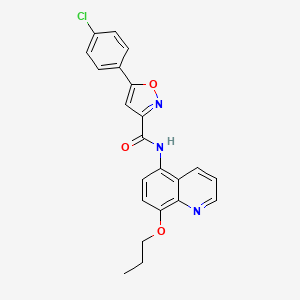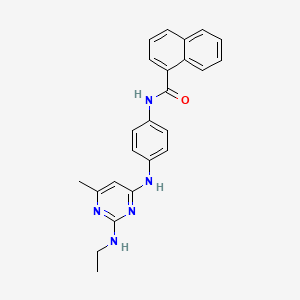![molecular formula C21H23N3O3 B11310520 N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310520.png)
N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It is also known by its IUPAC name: N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.
- This compound has gained attention due to its potential therapeutic applications.
Belumosudil: C20H21N3O4
.Preparation Methods
- A process for the preparation of Belumosudil has been described in a patent . It involves the synthesis of the compound from appropriate starting materials.
- Unfortunately, specific synthetic routes and reaction conditions are proprietary information, but it is typically synthesized through multi-step organic synthesis.
- Industrial production methods may vary depending on the manufacturer.
Chemical Reactions Analysis
- Belumosudil can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not publicly available.
- Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2): Belumosudil selectively inhibits ROCK2, an enzyme involved in cell signaling pathways.
Clinical Trials: It has been investigated in clinical trials for the treatment of graft-versus-host disease (GVHD) and other immune-mediated disorders.
Potential in Pulmonary Hypertension: Preclinical studies suggest its potential in treating pulmonary hypertension.
Other Research Areas: Further research is ongoing to explore its applications in cancer, fibrosis, and neurodegenerative diseases.
Mechanism of Action
- Belumosudil’s primary mechanism of action is the inhibition of ROCK2.
- By blocking ROCK2, it modulates cellular processes related to inflammation, immune response, and vascular function.
Comparison with Similar Compounds
- Belumosudil is unique due to its selective inhibition of ROCK2.
- Similar compounds include other ROCK inhibitors (e.g., Fasudil, Y-27632), but their selectivity profiles differ.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-15-6-5-7-17(12-15)22-19(25)13-26-18-10-8-16(9-11-18)21-23-20(14(2)3)24-27-21/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
KNFMELLQFUPDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310438.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11310442.png)

![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11310446.png)
![N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11310460.png)
![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11310463.png)
![N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11310467.png)
![2-methyl-N-{2-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B11310472.png)
![Ethyl 3-({[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B11310475.png)
![5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11310477.png)
![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11310479.png)
![N-(2,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310485.png)

![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B11310498.png)
